2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester
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Overview
Description
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino, oxoethyl, and carboxylic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dimethylpyrrole with ethyl chloroformate to introduce the carboxylic acid ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
[(2-Amino-2-oxoethyl)thio]acetic acid: Similar structure with a thio group instead of a pyrrole ring.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains an ethoxy group instead of a pyrrole ring.
N-(2-Amino-2-oxoethyl)-2-propenamide: Similar amino-oxoethyl group but with a propenamide structure.
Uniqueness
2-(2-amino-2-oxoethyl)-1,4-dimethyl-1H-Pyrrole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-(2-amino-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-4-16-11(15)10-7(2)6-13(3)8(10)5-9(12)14/h6H,4-5H2,1-3H3,(H2,12,14) |
InChI Key |
FRBJQATVPBWNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1C)C)CC(=O)N |
Origin of Product |
United States |
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